2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted at position 2 with a [1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl group and at position 6 with a pyridin-4-yl moiety. The pyridin-4-yl substituent contributes to π-π stacking and solubility modulation. Structurally related compounds include BK78793 (), which replaces the isoquinoline-1-carbonyl with a 5-fluoropyrimidin-2-yl group, and 1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (), which substitutes the dihydropyridazinone core with a carboxylic acid-functionalized piperidine .
Properties
IUPAC Name |
2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c31-23-6-5-22(20-7-12-26-13-8-20)28-30(23)17-18-10-15-29(16-11-18)25(32)24-21-4-2-1-3-19(21)9-14-27-24/h1-9,12-14,18H,10-11,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRQKCIQAANTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one , with CAS Number 2194846-11-0, is a novel organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure combining isoquinoline and piperidine moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 388.5 g/mol. Its structural attributes allow it to interact with multiple biological targets, making it a candidate for further pharmacological investigation.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. This interaction may inhibit or modulate their activity, influencing various signal transduction pathways and metabolic processes.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain piperidine derivatives display significant activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds suggest promising efficacy when compared to conventional antibiotics like ciprofloxacin and ketoconazole .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines. The isoquinoline structure is often associated with anticancer activity, as seen in various analogs that target specific pathways involved in tumor growth and survival .
Case Studies
Several case studies have evaluated the biological activity of similar compounds:
- Study on Bradycardic Activity : A related class of tetrahydroisoquinolines demonstrated bradycardic effects in isolated atrial tissues and anesthetized rats. Modifications to the piperidine ring significantly influenced the potency and efficacy of these compounds, suggesting structural optimization could enhance the biological activity of this compound .
- Antifungal Activity : A series of compounds exhibiting structural similarities were tested against various phytopathogenic fungi, revealing moderate to excellent antifungal activities. This indicates potential applications in agricultural settings as well as therapeutic uses in treating fungal infections .
Data Table: Biological Activities
Comparison with Similar Compounds
Target Compound vs. BK78793 (C19H19FN6O, CAS 2097914-60-6)
- Structural Differences: BK78793 features a 5-fluoropyrimidin-2-yl group on the piperidine nitrogen, whereas the target compound substitutes this with an isoquinoline-1-carbonyl moiety. The pyridin-4-yl group at position 6 is conserved in both compounds.
- The fluorine atom in BK78793 may improve metabolic stability, while the isoquinoline’s aromatic system could enhance target affinity via π-stacking.
Target Compound vs. 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid (CAS 1119453-12-1)
- Structural Differences: The dihydropyridazinone core in the target compound is replaced with a pyridazine ring in ’s compound. A carboxylic acid group at the piperidine’s 4-position replaces the isoquinoline-1-carbonyl and methylpyridyl groups.
Piperidine-Containing Analogues
Compounds from and highlight the versatility of piperidine substitutions in drug design:
- : Derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one feature piperidine, piperazine, or azetidine groups. For example, 7-(piperidin-4-yl) substituents are common, suggesting that the piperidine’s spatial orientation and basic nitrogen are critical for binding .
- : Fentanyl analogues (e.g., 2'-fluoro ortho-fluorofentanyl) utilize piperidine as a core scaffold for opioid receptor binding. While pharmacologically distinct, these compounds underscore the piperidine ring’s role in modulating bioavailability and receptor interactions .
Heterocyclic Modulators
describes a muscarinic M4 receptor positive allosteric modulator containing a pyrrolo[3,4-b]pyridine and azetidine group. Though structurally distinct, the use of nitrogen-rich heterocycles (e.g., pyridine, piperidine) parallels the target compound’s design, emphasizing their importance in receptor engagement and allosteric modulation .
Data Table: Structural and Molecular Comparison
Research Implications
- The target compound’s isoquinoline-1-carbonyl group may improve binding affinity to kinases or G protein-coupled receptors (GPCRs) compared to smaller heterocycles in analogues.
- Further studies should explore the pharmacokinetic impact of substituting fluorinated pyrimidines with aromatic carbonyl groups.
- and suggest that modifying piperidine substituents can fine-tune solubility and target selectivity, guiding future synthetic optimization.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer :
- Reaction Conditions : Use organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon) under inert atmospheres and controlled temperatures (60–100°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating the compound from intermediates. Purity (>99%) can be confirmed via HPLC .
- Intermediate Validation : Characterize intermediates (e.g., piperidin-4-ylmethyl derivatives) using NMR and mass spectrometry to ensure correct functional group incorporation .
Q. How should researchers approach structural characterization of this compound, and what analytical techniques are most effective?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the piperidine, isoquinoline, and pyridazine moieties. Key signals: δ 8.5–9.0 ppm (pyridin-4-yl protons), δ 3.0–4.0 ppm (piperidinyl-CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₂N₄O₂).
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., dihydropyridazinone conformation) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes. Seek medical attention if irritation persists .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How can in vitro biological testing be designed to evaluate the target specificity of this compound?
Methodological Answer :
- Kinase Inhibition Assays : Use recombinant enzymes (e.g., EGFR, HER2) to measure IC₅₀ values. Include positive controls (e.g., gefitinib) .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
- Off-Target Screening : Employ panels (e.g., Eurofins Cerep) to assess binding to unrelated receptors (e.g., GPCRs, ion channels) .
Q. What strategies are effective in resolving contradictory data regarding this compound’s biological activity across studies?
Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and multiple cell lines to rule out cell-type-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies .
- Collaborative Reproducibility : Share compound batches between labs to control for synthesis variability .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Methodological Answer :
- Core Modifications : Synthesize analogs with substitutions on the isoquinoline (e.g., Cl, OCH₃) or pyridazine ring (e.g., methyl, propyl) .
- Bioisosteric Replacement : Replace the pyridin-4-yl group with pyrimidine or thiazole to assess impact on potency .
- Data Table : Example SAR Trends
| Modification Site | Activity Trend | References |
|---|---|---|
| Piperidine N-substituent | ↑ Hydrophobicity → ↑ IC₅₀ | |
| Pyridazinone C6 position | Electron-withdrawing → ↑ Stability |
Q. What computational approaches are recommended for predicting this compound’s binding modes with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., EGFR M793) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free Energy Calculations : Apply MM/GBSA to rank derivative binding affinities .
Q. How should researchers address stability challenges of this compound under physiological conditions?
Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Stabilize labile groups (e.g., dihydropyridazinone) with cyclopropyl substituents .
- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
- Accelerated Stability Testing : Use 40°C/75% RH conditions to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
